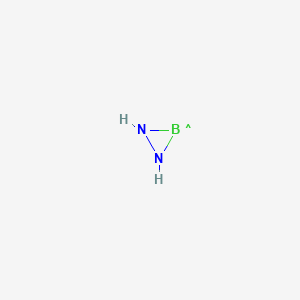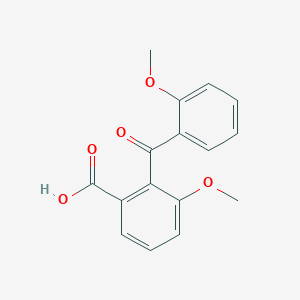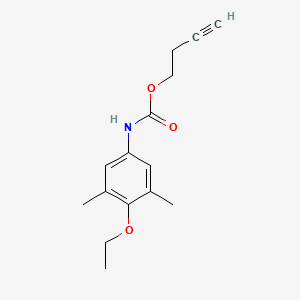
Sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is a complex polymeric compound. It is primarily used in the production of polymeric binding agents for latex coatings, adhesives, and solvent-borne polymers. This compound is known for its versatility and effectiveness in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of neodecanoic acid, ethenyl ester with butyl 2-propenoate, ethenyl acetate, and sodium ethenesulfonate. The polymerization process is typically initiated by free-radical initiators under controlled temperature and pressure conditions. The reaction conditions are carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The process involves the use of catalysts and stabilizers to enhance the efficiency and yield of the polymer. The final product is then purified and processed to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, altering the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a binding agent in the formulation of various chemical products.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, coatings, and sealants for various industrial purposes.
Mecanismo De Acción
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds with other materials. The molecular targets include various functional groups present in the polymer, which interact with the substrates to form stable complexes. The pathways involved in its action include polymerization and cross-linking reactions, which enhance the material’s strength and durability.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl acetate: Used in the production of polyvinyl acetate, a common adhesive.
Butyl acrylate: Employed in the manufacture of acrylic polymers for coatings and adhesives.
Sodium acrylate: Utilized in the production of superabsorbent polymers for hygiene products.
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is unique due to its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and high-performance materials.
Propiedades
Número CAS |
82199-03-9 |
|---|---|
Fórmula molecular |
C25H43NaO9S |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C12H22O2.C7H12O2.C4H6O2.C2H4O3S.Na/c1-5-14-11(13)9-7-6-8-10-12(2,3)4;1-3-5-6-9-7(8)4-2;1-2-3-4(5)6;1-2-6(3,4)5;/h5H,1,6-10H2,2-4H3;4H,2-3,5-6H2,1H3;2H,1,3H2,(H,5,6);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
Clave InChI |
ODEYPUXFGGPVAP-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC(=O)C=C.CC(C)(C)CCCCCC(=O)OC=C.C=CCC(=O)O.C=CS(=O)(=O)[O-].[Na+] |
Números CAS relacionados |
82199-03-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)






![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

